molecular formula C8H20Cl2N2 B1318700 1-Isopropylpiperidin-4-amine dihydrochloride CAS No. 534596-29-7

1-Isopropylpiperidin-4-amine dihydrochloride

Cat. No.: B1318700
CAS No.: 534596-29-7
M. Wt: 215.16 g/mol
InChI Key: KRGRHIQRVYJCIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Isopropylpiperidin-4-amine dihydrochloride (CAS 534596-29-7) is a piperidine derivative with the molecular formula C₈H₂₀Cl₂N₂. It consists of a piperidine ring substituted with an isopropyl group at the 1-position and an amine group at the 4-position, forming a dihydrochloride salt. Synonyms include 4-Amino-1-isopropyl-piperidine dihydrochloride and 1-(1-Methylethyl)piperidin-4-amine dihydrochloride .

Properties

IUPAC Name

1-propan-2-ylpiperidin-4-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2.2ClH/c1-7(2)10-5-3-8(9)4-6-10;;/h7-8H,3-6,9H2,1-2H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRGRHIQRVYJCIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCC(CC1)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H20Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10590442
Record name 1-(Propan-2-yl)piperidin-4-amine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10590442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

534596-29-7
Record name 1-(Propan-2-yl)piperidin-4-amine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10590442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(propan-2-yl)piperidin-4-amine dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Nucleophilic Substitution Route

A common synthetic approach starts with a 4-chloropiperidine or a related halide intermediate. The chloride is displaced by 1-isopropylpiperidin-4-amine through nucleophilic substitution, yielding the target amine compound. This method is supported by literature where displacement of chloride with 1-isopropylpiperidin-4-amine afforded the desired product efficiently.

Reductive Amination and Alkylation

Alternative methods involve reductive amination of 4-piperidone derivatives with isopropylamine, followed by amine salt formation. Alkylation of piperidine rings with isopropyl bromide or similar alkylating agents under mild heating conditions has also been reported, often followed by purification steps such as crystallization to obtain the dihydrochloride salt.

Salt Formation

The free base 1-isopropylpiperidin-4-amine is converted to its dihydrochloride salt by treatment with hydrochloric acid in an appropriate solvent, typically ethanol or water. This step enhances the compound’s stability, solubility, and crystallinity, facilitating handling and storage.

Detailed Procedure Example

Step Reagents & Conditions Description Outcome
1 4-Chloropiperidine derivative + 1-isopropylpiperidin-4-amine, solvent (e.g., ethanol), mild heating Nucleophilic substitution of chloride by amine Formation of 1-isopropylpiperidin-4-amine free base
2 Addition of HCl (aqueous or ethanolic) Salt formation Precipitation of dihydrochloride salt
3 Filtration and drying Isolation of pure compound White crystalline powder of 1-isopropylpiperidin-4-amine dihydrochloride

Industrial Scale Considerations

  • Automated reactors with precise temperature and mixing controls are employed to ensure batch-to-batch consistency.
  • Continuous flow synthesis methods are explored to improve scalability and reduce reaction times.
  • Purification typically involves crystallization from solvents like ethanol or isopropanol to achieve high purity.
  • Quality control includes spectroscopic analysis (NMR, IR), melting point determination, and chromatographic purity assessment.

Comparative Analysis of Preparation Methods

Method Starting Material Key Reaction Advantages Disadvantages
Nucleophilic substitution of chloride 4-Chloropiperidine derivative Chloride displacement by 1-isopropylpiperidin-4-amine Straightforward, good yields, scalable Requires halide intermediate synthesis
Reductive amination 4-Piperidone + isopropylamine Reductive amination with reducing agent Direct formation of amine, fewer steps Use of reducing agents, potential side reactions
Alkylation Piperidine + isopropyl bromide Alkylation under mild heating Simple reagents, well-known chemistry Possible over-alkylation, purification needed

Research Findings and Notes

  • The displacement of chloride with 1-isopropylpiperidin-4-amine has been successfully applied in the synthesis of related quinazoline inhibitors, demonstrating the method’s reliability.
  • The compound’s dihydrochloride salt form improves solubility and stability, which is critical for its use in biological assays and pharmaceutical development.
  • Modifications in the piperidine ring and side chains have been explored to optimize biological activity, indicating the importance of precise synthetic control.

Summary Table of Key Data

Parameter Data/Condition Reference
Molecular Formula C8H20Cl2N2
Molecular Weight 215.16 g/mol
Typical Reaction Temperature 25–60°C
Solvents Used Ethanol, water, dichloromethane (for intermediates)
Yield Range 50–75% overall
Salt Formation HCl in ethanol or water
Physical Form White crystalline powder

Chemical Reactions Analysis

1-Isopropylpiperidin-4-amine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group is replaced by other functional groups.

    Hydrolysis: Under acidic or basic conditions, the compound can be hydrolyzed to yield the corresponding amine and hydrochloric acid

Scientific Research Applications

1-Isopropylpiperidin-4-amine dihydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme interactions and protein binding.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes

Mechanism of Action

The mechanism of action of 1-Isopropylpiperidin-4-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biochemical effects. The exact pathways and molecular targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Piperidine Derivatives

The following table compares 1-Isopropylpiperidin-4-amine dihydrochloride with structurally analogous compounds, emphasizing substituents, molecular properties, and applications:

Compound Name Substituent(s) Molecular Formula CAS Number Key Properties/Applications References
This compound 1-isopropyl, 4-amine C₈H₂₀Cl₂N₂ 534596-29-7 Intermediate in drug synthesis; irritant (Xi hazard)
1-(4-Chlorobenzyl)piperidin-4-amine hydrochloride 1-(4-chlorobenzyl), 4-amine C₁₂H₁₆ClN₂·HCl 1158497-67-6 Potential CNS activity due to aromatic chlorobenzyl group
1-(3-Methoxy-4-nitrophenyl)piperidin-4-amine hydrochloride 1-(3-methoxy-4-nitrophenyl), 4-amine C₁₂H₁₆N₃O₃·HCl 1417793-35-1 Nitro and methoxy groups may enhance redox activity for sensor applications
1-(Quinoxalin-2-yl)piperidin-4-amine hydrochloride 1-quinoxalin-2-yl, 4-amine C₁₃H₁₅N₄·HCl 1185317-72-9 Quinoxaline moiety suggests applications in kinase inhibition
N,N-Diethylpiperidin-4-amine dihydrochloride 1-diethyl, 4-amine C₉H₂₁Cl₂N₂ 534596-29-7 Aliphatic diethyl substitution increases lipophilicity for membrane permeability studies
1-Acetyl-4-aminopiperidine hydrochloride 1-acetyl, 4-amine C₇H₁₅ClN₂O 160357-94-8 Acetyl group may improve metabolic stability in prodrug design
1-(3-Nitrobenzyl)piperidin-4-amine dihydrochloride 1-(3-nitrobenzyl), 4-amine C₁₂H₁₆N₃O₂·2HCl PK00255E-2 Nitro group confers reactivity; used in explosives research
4-(Aminomethyl)piperidin-1-ylmethanone dihydrochloride 4-aminomethyl, pyridin-4-yl C₁₂H₁₇N₃O·2HCl 1286265-79-9 Pyridine and aminomethyl groups enhance metal-binding capacity

Research Findings and Key Insights

Structural Influence on Physicochemical Properties

  • Aliphatic vs. Aromatic substituents (e.g., 4-chlorobenzyl in , quinoxalin-2-yl in ) enhance π-π stacking interactions, favoring binding to biological targets like neurotransmitter receptors.

Biological Activity

1-Isopropylpiperidin-4-amine dihydrochloride (CAS No. 534596-29-7) is a synthetic compound that belongs to the class of piperidine derivatives. Its unique chemical structure allows it to interact with various biological targets, making it a subject of interest in pharmacological research. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

This compound appears as a white crystalline powder and is soluble in water and ethanol. Its molecular weight is 215.16 g/mol, and it has the following structural formula:

InChI InChI 1S C8H18N2 2ClH c1 7 2 10 5 3 8 9 4 6 10 h7 8H 3 6 9H2 1 2H3 2 1H\text{InChI InChI 1S C8H18N2 2ClH c1 7 2 10 5 3 8 9 4 6 10 h7 8H 3 6 9H2 1 2H3 2 1H}

The biological activity of this compound primarily involves its interaction with specific molecular targets, such as enzymes and receptors. It has been observed to modulate the activity of these targets, leading to various biochemical effects. For instance, studies indicate that it can influence histamine receptors, potentially affecting allergic responses and other histamine-mediated processes .

Biological Activity and Applications

This compound has several notable biological activities:

1. Enzyme Interaction:
The compound has been utilized in studies investigating enzyme interactions, particularly in the context of drug metabolism and pharmacokinetics. It serves as a valuable tool for understanding how certain drugs are processed within the body.

2. Receptor Modulation:
Research has shown that this compound can act as a ligand for various receptors, including histamine receptors. Its ability to prolong residence time at these receptors may enhance its efficacy in therapeutic applications .

3. Potential Therapeutic Uses:
Due to its interaction with biological systems, this compound is being explored for its potential therapeutic effects in conditions such as allergies and other histamine-related disorders. Additionally, it may serve as a precursor in the synthesis of novel pharmaceuticals.

Case Study 1: Histamine H1 Receptor Antagonism

A study demonstrated that analogues of this compound exhibited strong antagonistic effects on the histamine H1 receptor. The research highlighted that certain structural modifications could significantly enhance binding affinity and prolong the duration of action at this receptor site .

Case Study 2: Enzyme Kinetics

In another investigation focusing on enzyme kinetics, this compound was employed to study its effects on cytochrome P450 enzymes. The findings revealed that this compound could alter the metabolic pathways of various substrates, indicating its potential role in drug-drug interactions.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with similar piperidine derivatives is beneficial:

Compound NameStructure VariantKey Differences
4-Aminopiperidine Lacks isopropyl groupDifferent reactivity
1-Methylpiperidin-4-amine Contains a methyl groupVariations in chemical behavior

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.